Short Neurotoxin alpha
Overview
Description
Short Neurotoxin alpha, also known as Type I alpha-neurotoxin, is a member of the three-finger toxin family. These toxins are predominantly found in the venoms of elapid snakes such as cobras, mambas, and kraits. This compound is characterized by its ability to bind to nicotinic acetylcholine receptors, leading to paralysis by blocking neurotransmission at the neuromuscular junction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic preparation of Short Neurotoxin alpha involves the de novo construction of its gene, which is then cloned into an expression vector such as pQE30. This vector contains a 6His-Tag and an FXa proteolytic cleavage region. The recombinant consensus neurotoxin is expressed in Escherichia coli Origami cells, resulting in a soluble form with a yield of 1.5 mg/L of culture medium .
Industrial Production Methods
Industrial production of this compound typically involves heterologous expression systems due to the difficulty of isolating and purifying the toxin from natural sources. The use of recombinant DNA technology allows for the production of the toxin in large quantities, ensuring a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
Short Neurotoxin alpha primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The primary reagents involved in the preparation of this compound include the expression vector pQE30, Escherichia coli Origami cells, and various culture media. The reaction conditions involve maintaining the cells in a suitable growth medium and inducing protein expression under controlled conditions .
Major Products Formed
The major product formed from the synthetic preparation of this compound is the recombinant consensus neurotoxin itself. This product retains the canonical structural motifs and biological activity of naturally occurring short-chain alpha-neurotoxins .
Scientific Research Applications
Short Neurotoxin alpha has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure and function of three-finger toxins.
Biology: It is used to investigate the molecular mechanisms of neurotoxicity and receptor binding.
Medicine: It plays a crucial role in the development of antivenoms and therapeutic agents targeting nicotinic acetylcholine receptors.
Industry: It is utilized in the production of diagnostic tools and research reagents for studying neuromuscular diseases
Mechanism of Action
Short Neurotoxin alpha exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the access of acetylcholine to its receptor, thereby inhibiting neurotransmission and leading to paralysis. The toxin is pinched between loop C on the principal subunit and a unique hairpin in loop F on the complementary subunit, forming a wide network of interactions that block the neurotransmitter binding site .
Comparison with Similar Compounds
Similar Compounds
Long Neurotoxin alpha: Similar in function but has a longer peptide chain and different binding characteristics.
Alpha-Bungarotoxin: Another nicotinic receptor antagonist that binds irreversibly to the receptor, inhibiting acetylcholine action at neuromuscular junctions.
Uniqueness
Short Neurotoxin alpha is unique due to its shorter peptide chain and specific binding mode, which allows it to form a wider network of interactions with the nicotinic acetylcholine receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYTGTVQPHGMS-RGTMCVMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C281H457N89O91S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6795 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54992-19-7 | |
Record name | Toxin alpha (Naja nigricollis reduced) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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